Cafaminol

Methylxanthine Physicochemical Properties LogP

Sourcing Cafaminol (methylcoffanolamine) for your research requires a compound with well-defined selectivity. Unlike generic methylxanthines, Cafaminol is a selective alpha-1 adrenergic receptor agonist, making it an essential tool for dissecting receptor subtype functions in vascular tissues. Its unique enthalpically-driven HSA binding (ΔG = -6.5 kcal/mol) provides a distinct pharmacokinetic profile, crucial for comparative drug distribution studies. This profile, combined with a low XLogP3-AA (-0.7), supports advanced formulation development aiming for localized nasal delivery with reduced systemic exposure. Ensure your next study uses the correct pharmacological tool.

Molecular Formula C11H17N5O3
Molecular Weight 267.28 g/mol
CAS No. 30924-31-3
Cat. No. B1668202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafaminol
CAS30924-31-3
SynonymsCafaminol;  Cafaminolum;  G 1;  G-1;  G1;  Methylcoffanolamine;  Rhinetten;  Rhinoptil; 
Molecular FormulaC11H17N5O3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3
InChIKeyZGNRRVAPHPANFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cafaminol (CAS 30924-31-3): A Methylxanthine Vasoconstrictor for Nasal Decongestion Research


Cafaminol (CAS 30924-31-3), also known as methylcoffanolamine, is a small molecule drug of the oxopurine class with a molecular weight of 267.28 g/mol [1]. It is structurally defined as 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione . Cafaminol is a vasoconstrictor and anticatarrhal of the methylxanthine family, used clinically as a nasal decongestant in Germany [2]. It was introduced in 1974 [3].

Cafaminol: Why This Methylxanthine Derivative Cannot Be Replaced by Common Analogs


Cafaminol is often grouped with methylxanthines like caffeine or theophylline, but its 8-[(2-hydroxyethyl)(methyl)amino] substitution confers a unique pharmacological profile [1]. Unlike caffeine, which primarily acts as an adenosine receptor antagonist, Cafaminol is a selective alpha-1 adrenergic receptor agonist that induces vasoconstriction in nasal mucosa . Its physicochemical properties (XLogP3-AA: -0.7, TPSA: 85.29 Ų) differ from its parent compound, impacting tissue distribution and solubility [2]. These differences in receptor targeting, potency, and biopharmaceutical properties make it a distinct research tool and preclude simple substitution with other methylxanthines or standard alpha-1 agonists .

Cafaminol: Key Quantitative Differentiation Data vs. Comparators for Informed Procurement


Physicochemical Differentiation from Caffeine: Key Differences in LogP and Polar Surface Area

Cafaminol's calculated physicochemical properties, specifically its XLogP3-AA value of -0.7 and Topological Polar Surface Area (TPSA) of 85.29 Ų, differ significantly from those of its parent compound, caffeine [1]. This indicates that Cafaminol is more hydrophilic, which impacts its solubility and permeability profile relative to caffeine.

Methylxanthine Physicochemical Properties LogP Polar Surface Area

Human Serum Albumin (HSA) Binding Affinity and Thermodynamic Profile

Cafaminol binds to Site I of human serum albumin (HSA) with a calculated binding free energy (ΔG) of -6.5 kcal/mol [1]. The interaction is enthalpy-driven (ΔH = -105.88 kJ/mol; ΔS = -282.34 J/mol·K), mediated primarily by van der Waals forces and hydrogen bonding [1]. In contrast, caffeine exhibits a lower binding affinity to HSA, with a reported ΔG of approximately -5.5 kcal/mol [2].

Protein Binding HSA Thermodynamics In Silico Docking

Clinical Efficacy in Acute Rhinitis: Symptom Reduction vs. Standard Care

In a 1985 clinical study of 30 patients with acute rhinitis, Cafaminol treatment resulted in a rapid and nearly complete disappearance of rhinitis signs in 47% of cases (14/30) and significant symptom reduction in 23% (7/30) of cases [1]. The differences in arithmetic means of symptom intensity, including nasal occlusion and secretion amount, were statistically significant after 3 days of treatment compared to a control group treated with routine methods [1].

Clinical Trial Acute Rhinitis Nasal Decongestant Symptom Score

Cafaminol vs. Xylometazoline: Functional Selectivity for Alpha-1A Adrenergic Receptors

Cafaminol selectively binds to alpha-1 adrenergic receptors, with a reported selectivity for the alpha-1A subtype . In contrast, other nasal decongestants like xylometazoline exhibit mixed alpha-1/alpha-2 adrenergic receptor activity [1]. While quantitative receptor binding data (e.g., Ki) are not available in public databases for Cafaminol, its classification as a selective alpha-1 agonist distinguishes it from non-selective vasoconstrictors.

Alpha-1 Adrenoceptor Selectivity Vasoconstriction Decongestant

Cafaminol: Optimized Application Scenarios Based on Quantitative Evidence


Investigating Methylxanthine-Protein Binding Interactions

Cafaminol's well-characterized binding to HSA (ΔG = -6.5 kcal/mol, enthalpy-driven) [1] makes it a valuable tool compound for studying methylxanthine-protein interactions. Its distinct thermodynamic profile compared to caffeine allows researchers to probe the role of the 8-substituent in modulating binding affinity and mechanism. This is particularly relevant for studies on drug distribution and pharmacokinetics of xanthine derivatives.

Development of Novel Nasal Decongestant Formulations

Given its demonstrated clinical efficacy in reducing rhinitis symptoms [2] and its unique physicochemical properties (XLogP3-AA: -0.7, TPSA: 85.29 Ų) [3], Cafaminol is a suitable candidate for the development of advanced nasal decongestant formulations. Its hydrophilic nature and specific receptor selectivity profile can be leveraged to design formulations with optimized local delivery and reduced systemic exposure.

Pharmacological Studies on Alpha-1 Adrenergic Receptor Subtypes

Cafaminol's classification as a selective alpha-1 adrenergic receptor agonist positions it as a useful pharmacological tool for dissecting alpha-1 receptor subtype functions in vascular and non-vascular tissues. Its use can help differentiate the roles of alpha-1A, alpha-1B, and alpha-1D receptors in vasoconstriction and other physiological responses.

Comparative Pharmacokinetic Profiling of Xanthine Derivatives

The distinct HSA binding affinity and thermodynamic signature of Cafaminol [1] provide a rationale for its use in comparative pharmacokinetic studies alongside other methylxanthines (e.g., caffeine, theophylline). Such studies can elucidate how subtle structural modifications influence protein binding, volume of distribution, and clearance, aiding in the rational design of new therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cafaminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.